9-Hydroxythymol

Description

Structure

3D Structure

Properties

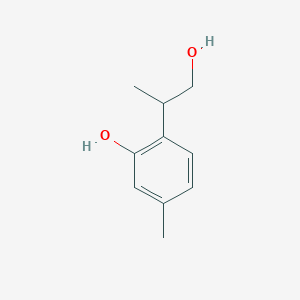

IUPAC Name |

2-(1-hydroxypropan-2-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJPRXFHCRIUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-Hydroxythymol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxythymol, a derivative of the well-known monoterpenoid phenol thymol, is a naturally occurring compound that has garnered interest within the scientific community. Its structural similarity to thymol, a compound with established antiseptic, antibacterial, and antifungal properties, suggests potential for its own unique biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary identified natural source of this compound is the plant species Eupatorium fortunei.[1] This perennial herbaceous plant, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine. While other plants, such as Glycyrrhiza pallidiflora Maxim, have been suggested as potential sources, the most concrete evidence for the presence of this compound points to Eupatorium fortunei. It is important to note that many studies on this plant focus on a broader range of thymol derivatives, and the specific concentration of this compound can vary.

Another potential, albeit indirect, source is through the biotransformation of thymol by various microorganisms. Studies have shown that certain fungi and bacteria can hydroxylate thymol to produce this compound.[2] This opens up possibilities for biotechnological production of the compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on methodologies described for the isolation of thymol derivatives from Eupatorium fortunei.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: The aerial parts (leaves and twigs) of Eupatorium fortunei are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Evaporation: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). This step separates compounds based on their polarity, with thymol derivatives typically concentrating in the less polar fractions.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The fractions obtained from solvent-solvent partitioning are subjected to column chromatography over silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield and purity of this compound isolated directly from Eupatorium fortunei. Most studies have focused on the isolation and structural elucidation of a variety of thymol derivatives from the plant, without reporting the specific yields for each compound. Further research is needed to quantify the concentration of this compound in this plant and to optimize isolation protocols for higher yields and purity.

| Parameter | Value | Source Plant | Reference |

| Yield (%) | Not Reported | Eupatorium fortunei | - |

| Purity (%) | Not Reported | Eupatorium fortunei | - |

Biological Activity and Signaling Pathways

The biological activities and associated signaling pathways of this compound are not as extensively studied as those of its parent compound, thymol. However, preliminary research and the activities of other thymol derivatives suggest potential areas of interest. Thymol itself is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.

Recent studies on thymol have indicated its ability to modulate various signaling pathways. For instance, thymol has been shown to impact the progression of endometriosis by disrupting estrogen signaling pathways and inflammatory responses.[3] It has also been found to induce apoptosis in cancer cells through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[4]

While direct evidence for this compound's involvement in specific signaling pathways is limited, its structural similarity to thymol suggests that it may exert its biological effects through similar mechanisms. Further investigation is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion

This compound is a natural product with potential for further scientific investigation. While Eupatorium fortunei has been identified as its primary natural source, detailed quantitative data on its abundance and optimized isolation protocols are still needed. The exploration of its biological activities and the elucidation of its mechanisms of action, including its effects on cellular signaling pathways, represent promising avenues for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their efforts to unlock the full potential of this intriguing thymol derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. Thymol Impacts the Progression of Endometriosis by Disrupting Estrogen Signaling Pathways and Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Hydroxythymol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxythymol, a naturally occurring monoterpenoid phenol, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation and a proposed synthetic pathway are presented, alongside a quantitative analysis of its bioactivity. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Discovery and History

This compound is a derivative of thymol, a well-known monoterpenoid phenol. While thymol was first discovered by Neumann in 1719 and later purified in 1853, the specific history of this compound is more recent and intrinsically linked to phytochemical investigations of the plant Eupatorium fortunei.[1]

Initial reports of this compound emerged from studies focused on the chemical constituents of Eupatorium fortunei, a perennial herb used in traditional medicine. A significant contribution to the understanding of this compound came from the work of Yuli Wang and colleagues in 2014, who isolated and identified several thymol derivatives, including this compound, from this plant.[2] Their research also provided the first insights into its biological activity, specifically its inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells.[3] Further phytochemical studies on Eupatorium fortunei have continued to report the presence of this compound and other related thymol derivatives, solidifying its status as a key constituent of this plant species.[4][5]

Biological Activities and Quantitative Data

The primary biological activity of this compound that has been investigated is its anti-inflammatory potential. This is largely attributed to its ability to inhibit the production of pro-inflammatory mediators.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process, in LPS-stimulated macrophages. However, its potency in this regard is reported to be moderate.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| This compound | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | > 100 µM | |

| Eupatobenzofuran | Inhibition of LPS-induced NO production | BV-2 microglial cells | 69.0 µM | |

| 9-O-angeloyl-8,10-dehydrothymol | Inhibition of LPS-induced NO production | BV-2 microglial cells | 95.0 µM |

Table 1: Inhibitory Activity of this compound and Related Compounds on Nitric Oxide Production.

Experimental Protocols

Isolation of this compound from Eupatorium fortunei

The following protocol is a composite methodology based on established procedures for the isolation of thymol derivatives from Eupatorium fortunei.

Workflow for Isolation of this compound

References

An In-depth Technical Guide to 9-Hydroxythymol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxythymol, a naturally occurring monoterpenoid phenol, is a derivative of the well-known compound thymol. While research on this compound is not as extensive as that on its parent compound, emerging studies indicate its potential as a bioactive molecule with noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its chemical structure, physicochemical properties, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Identity and Structure

This compound is chemically identified as 2-(1-hydroxypropan-2-yl)-5-methylphenol. Its structure consists of a phenol ring substituted with a methyl group and a 1-hydroxypropan-2-yl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | 2-(1-hydroxypropan-2-yl)-5-methylphenol | |

| Synonyms | This compound, p-cymene-3,8-diol, p-Mentha-1,3,5-triene-3,9-diol | |

| CAS Number | 61955-76-8 | [1] |

| Molecular Formula | C10H14O2 | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

Physicochemical Properties

The experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available predicted data.

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 292.6 ± 25.0 °C | [1] |

| Density | 1.095 ± 0.06 g/cm³ | [1] |

| pKa | 10.11 ± 0.40 |

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its anti-inflammatory effect. Research has shown that this compound can inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Anti-inflammatory Activity

A key study demonstrated that this compound, isolated from the plant Eupatorium fortunei, exhibits inhibitory activity on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition suggests a potential therapeutic application for this compound in inflammatory diseases.

The proposed mechanism for this anti-inflammatory action likely involves the modulation of key signaling pathways that are activated by LPS.

Diagram of LPS-induced Inflammatory Signaling Pathway:

Caption: Postulated mechanism of this compound's anti-inflammatory action.

While the precise molecular targets of this compound within this pathway have not been fully elucidated, it is hypothesized that it may interfere with the activation of key signaling molecules such as IκB kinase (IKK) or the nuclear translocation of NF-κB. Further research is required to confirm these mechanisms.

Experimental Protocols

This section provides an overview of the methodologies relevant to the study of this compound.

Isolation of this compound from Eupatorium fortunei

A general workflow for the isolation of natural products from plant material is described below. The specific details of the isolation of this compound would be found in the primary literature.

Diagram of a General Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound.

LPS-Induced Nitric Oxide Production Assay

This assay is commonly used to screen for anti-inflammatory activity of compounds.

Experimental Workflow for NO Assay:

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium and seeded in multi-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-treated control.

Diagram of the Nitric Oxide Assay Workflow:

Caption: Workflow for the LPS-induced nitric oxide production assay.

Future Directions

The current body of research on this compound is in its early stages. To fully understand its therapeutic potential, further investigations are warranted in the following areas:

-

Comprehensive Biological Screening: A broader evaluation of its biological activities, including antioxidant, anticancer, and antimicrobial properties, is needed.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the specific protein targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to validate the in vitro findings and assess its therapeutic efficacy.

-

Synthesis and Derivatization: The development of efficient synthetic routes will be crucial for producing larger quantities of this compound for extensive research and for creating novel derivatives with improved potency and pharmacokinetic profiles.

Conclusion

This compound is an intriguing natural product with demonstrated anti-inflammatory potential. Its ability to inhibit nitric oxide production highlights its promise as a lead compound for the development of new anti-inflammatory agents. This technical guide consolidates the existing knowledge on its chemical and biological properties, providing a solid foundation for future research aimed at unlocking the full therapeutic potential of this thymol derivative.

References

The Biosynthesis of 9-Hydroxythymol in Eupatorium fortunei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorium fortunei, a perennial herb with a history in traditional medicine, is a rich source of bioactive thymol derivatives. Among these, 9-Hydroxythymol and its acylated forms are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in E. fortunei, detailing the enzymatic steps from primary metabolism to the final hydroxylated monoterpenoid. This document summarizes key quantitative data, provides detailed experimental protocols for the isolation and characterization of these compounds, and presents a visual representation of the biosynthetic pathway. While the initial steps leading to the thymol precursor are well-characterized in related species, the final hydroxylation step in E. fortunei is presented here as a putative pathway based on the established roles of cytochrome P450 monooxygenases in terpene metabolism.

Introduction

Eupatorium fortunei Turcz. is a plant known to produce a diverse array of secondary metabolites, including a significant number of thymol derivatives[1][2][3][4][5]. These derivatives often feature oxidation at the C-8, C-9, and C-10 positions of the thymol skeleton, with the hydroxyl groups frequently acylated by moieties such as tigloyl, angeloyl, or acetyl groups. The presence of these varied structures, particularly those with a hydroxyl group at the C-9 position, points to a sophisticated enzymatic machinery within the plant capable of regioselective oxidation of the thymol backbone. Understanding the biosynthesis of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide focuses on the biosynthesis of the this compound core, a key intermediate in the formation of a larger family of bioactive molecules.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Eupatorium fortunei is believed to follow the general pathway of monoterpene biosynthesis, beginning with the cyclization of geranyl diphosphate (GDP), followed by a series of oxidative modifications to the resulting thymol scaffold.

Formation of the Thymol Precursor

The initial steps leading to the formation of thymol are well-documented in the Lamiaceae family and are presumed to be conserved in Eupatorium fortunei. The pathway commences with the cyclization of Geranyl Diphosphate (GDP), a product of the methylerythritol phosphate (MEP) pathway, into γ-terpinene. This reaction is catalyzed by a terpene synthase.

Subsequently, γ-terpinene undergoes oxidation, a step catalyzed by a cytochrome P450 monooxygenase of the CYP71D subfamily. This leads to the formation of an unstable cyclohexadienol intermediate. This intermediate is then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to yield the corresponding ketone. Finally, the ketone undergoes a keto-enol tautomerization to form the aromatic monoterpene, thymol.

Putative C-9 Hydroxylation of Thymol

The final and key step in the formation of this compound is the regioselective hydroxylation of the C-9 methyl group of the thymol molecule. While the specific enzyme responsible for this reaction in Eupatorium fortunei has not yet been definitively identified, it is strongly proposed to be a cytochrome P450 monooxygenase (CYP) .

Cytochrome P450s are a large and diverse family of enzymes known for their role in the oxidation of a wide range of substrates, including terpenes. The hydroxylation of inert carbon atoms is a hallmark of CYP activity in plant secondary metabolism. The presence of numerous thymol derivatives with oxygenation at the C-9 position in E. fortunei strongly suggests the activity of a specific CYP that recognizes thymol as a substrate and catalyzes this hydroxylation.

The proposed final step is as follows:

Thymol + NADPH + H+ + O2 -> this compound + NADP+ + H2O

Further research, including transcriptome analysis and functional characterization of candidate CYPs from E. fortunei, is required to identify the specific enzyme catalyzing this reaction.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway from Geranyl Diphosphate to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome and Metabolome Analyses Reveal Differences in Terpenoid and Flavonoid Biosynthesis in Cryptomeria fortunei Needles Across Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P450s controlling metabolic bifurcations in plant terpene specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

9-Hydroxythymol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Hydroxythymol, a derivative of the well-studied monoterpenoid phenol, thymol. While research specifically on this compound is limited, this document consolidates the available data and provides context through the extensive research conducted on its parent compound.

Core Properties of this compound

This compound is a natural product that can be isolated from plants such as Eupatorium fortunei.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 61955-76-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Alternate Names | 2-(1-hydroxypropan-2-yl)-5-methylphenol, p-cymene-3,8-diol, p-Mentha-1,3,5-triene-3,9-diol |

Synthesis and Isolation

Biological Activity and Signaling Pathways (Inferred from Thymol)

Direct experimental data on the signaling pathways and specific biological activities of this compound are not extensively documented. However, as a derivative of thymol, its biological activities are likely to be related to those of its parent compound. Thymol is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[2] The mechanisms underlying these effects often involve the modulation of key signaling pathways.

Antioxidant and Anti-inflammatory Pathways

Thymol's antioxidant and anti-inflammatory properties are its most studied attributes. It is known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. A critical pathway in the cellular response to oxidative stress and inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Thymol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Figure 1: Inhibition of the NF-κB signaling pathway by Thymol.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, standard assays used to evaluate the biological activities of its parent compound, thymol, would be applicable. Researchers investigating this compound would likely employ the following methodologies.

In Vitro Antioxidant Activity Assays

A common starting point for assessing the antioxidant potential of a compound is through in vitro chemical assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a working solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

-

The workflow for this common antioxidant assay can be visualized as follows:

Figure 2: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a naturally occurring derivative of thymol with defined chemical properties. While direct and extensive research on its biological activities and mechanisms of action is still emerging, the wealth of data on its parent compound, thymol, provides a strong foundation for future investigations. Researchers can leverage the established experimental protocols and known signaling pathways associated with thymol to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine if the hydroxyl group at the 9-position confers any unique or enhanced biological activities compared to thymol.

References

The Solubility Profile of 9-Hydroxythymol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the solubility of 9-Hydroxythymol, a derivative of thymol. Due to a notable lack of quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information, presenting a standardized experimental protocol for accurate solubility determination, and offering visual representations of experimental workflows and hypothetical biological interactions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound.

Introduction

This compound is a phenolic monoterpenoid and a derivative of thymol. Phenolic compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant and anti-inflammatory properties. A thorough understanding of a compound's solubility in various solvents is fundamental for its development as a therapeutic agent, impacting formulation, bioavailability, and in vitro assay design.

This guide addresses the critical gap in the literature regarding the quantitative solubility of this compound. While qualitative descriptors are available from commercial suppliers, precise solubility values remain undetermined. To empower researchers to generate this crucial data, a detailed, generic experimental protocol is provided, alongside clear visualizations to facilitate understanding of the experimental process and potential biological relevance.

Qualitative Solubility of this compound

Based on available information from chemical suppliers, this compound exhibits solubility in a range of organic solvents. This qualitative data is summarized in Table 1. It is important to note that these are not quantitative measurements and should be treated as preliminary indicators of solubility.

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[1][2][3][4][5]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg or better)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the given temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Hypothetical Signaling Pathway Modulation

Phenolic compounds are known to modulate various signaling pathways involved in inflammation. While the specific interactions of this compound have not been elucidated, the following diagram illustrates a hypothetical scenario where it might inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Disclaimer: The following diagram is a hypothetical representation and has not been experimentally validated for this compound. It serves as an example of a potential mechanism of action for a phenolic compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The solubility of this compound in various solvents is a critical parameter that is currently under-reported in the scientific literature. This technical guide consolidates the available qualitative solubility information and provides a robust, standardized experimental protocol to enable researchers to generate much-needed quantitative data. The included visualizations of the experimental workflow and a hypothetical signaling pathway aim to facilitate both the practical determination of solubility and the conceptualization of this compound's potential biological activities. The generation of accurate solubility data will be instrumental in advancing the research and development of this compound for potential therapeutic applications.

References

In-depth Technical Guide on the Potential Therapeutic Targets of 9-Hydroxythymol: An Analysis of Currently Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the current state of scientific knowledge regarding the potential therapeutic targets of 9-Hydroxythymol, a natural monoterpenoid phenol. A comprehensive review of existing literature reveals a significant scarcity of in-depth research specifically focused on the mechanisms of action, signaling pathways, and quantitative biological data for this particular thymol derivative. While its parent compound, thymol, has been extensively studied for its therapeutic properties, this compound remains largely uncharacterized. This document summarizes the limited available information and highlights the critical knowledge gaps that need to be addressed by future research.

Introduction to this compound

This compound (CAS No. 61955-76-8) is a derivative of thymol, a well-known bioactive compound found in various plants.[1] It is a monoterpene phenol that has been isolated from natural sources, most notably the plant Eupatorium fortunei.[1][2][3] Structurally, it is characterized by a hydroxyl group attached to the C9 position of the thymol backbone.

While thymol itself has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, the specific biological activities and therapeutic potential of this compound have not been thoroughly investigated.[4] The current body of scientific literature primarily focuses on its isolation and chemical characterization rather than its pharmacological properties.

Known Biological Activities and Potential Therapeutic Areas

The available research on the biological activity of this compound is sparse. The primary area where it has been evaluated is in the context of cancer, with limited and not particularly potent results.

Anticancer Activity

Studies involving the isolation of thymol derivatives from Eupatorium fortunei have performed preliminary evaluations of their cytotoxic activities against various cancer cell lines. In one such study, this compound and its derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The results indicated weak cytotoxic activity, with IC50 values greater than 50 μM for all tested cell lines. This suggests that, at least in the contexts tested, this compound does not exhibit potent direct cytotoxicity to these cancer cells.

Table 1: Summary of Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| 8,9-dehydrothymol-3-O-β-glucoside | MCF-7, HeLa, A549, HepG2 | > 50 | |

| 9-(acetyloxy)thymol-3-yl (3-methylbut-2-enoate) | MCF-7, HeLa, A549, HepG2 | > 50 |

Note: Data for this compound itself was not explicitly detailed in these studies, but for its closely related derivatives isolated from the same source.

Signaling Pathways and Mechanisms of Action

There is currently no detailed information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The weak cytotoxic activity observed does not provide sufficient basis to hypothesize a mechanism of action. Further research is required to investigate its effects on key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival, such as NF-κB, MAPK, Nrf2, or PI3K/Akt pathways, which are known to be modulated by its parent compound, thymol.

Due to this lack of data, no signaling pathway diagrams can be generated for this compound at this time.

Experimental Protocols

Detailed experimental protocols for assessing the therapeutic potential of this compound are not available in the current literature. The studies that have isolated this compound have focused on phytochemical analysis. Methodologies for any future investigations would need to be adapted from standard assays used to evaluate the biological activities of natural products.

Future Research Directions and Conclusion

The current scientific landscape indicates that this compound is an understudied natural product. While it has been identified and isolated, its therapeutic potential remains unknown. The preliminary data on its anticancer activity is not promising, but this does not preclude other potential biological activities.

To elucidate the therapeutic targets of this compound, the following research is recommended:

-

In-depth Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is necessary to identify potential therapeutic areas.

-

Anti-inflammatory and Antioxidant Assays: Given the known properties of thymol, evaluating the anti-inflammatory and antioxidant capacities of this compound would be a logical next step.

-

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies would be required to understand the underlying signaling pathways.

-

In Vivo Studies: Promising in vitro findings would need to be validated in appropriate animal models of disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Two new thymol derivatives from Eupatorium fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACG Publications - Thymol Derivatives from Eupatorium fortunei [acgpubs.org]

- 4. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

Preliminary Biological Screening of 9-Hydroxythymol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the preliminary biological screening of 9-Hydroxythymol. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extensively leverages data from its parent compound, thymol, as a predictive framework. This compound is a known derivative of thymol and can be isolated from Eupatorium fortunei.[1] The biological activities and mechanistic pathways of thymol are well-documented and serve as a valuable starting point for investigating this compound.

Introduction

This compound is a phenolic monoterpene and a derivative of thymol. Thymol itself is a major constituent of essential oils from plants like Thymus vulgaris (thyme) and has demonstrated a wide array of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities.[2][3][4] These effects are largely attributed to the phenolic hydroxyl group within its structure, which can scavenge free radicals and interact with biological targets.[3] Given the structural similarity, this compound is a promising candidate for biological investigation. This guide outlines key preliminary in vitro screening assays and methodologies to assess its therapeutic potential.

Key Biological Activities and Data Presentation

The following tables summarize quantitative data for the biological activities of thymol, which can be considered as benchmarks for the initial screening of this compound.

Antimicrobial Activity of Thymol

Thymol has shown broad-spectrum antimicrobial activity against various pathogens. Its mechanism of action often involves the disruption of the bacterial cell membrane integrity.

| Microorganism | Assay | Result (µg/mL) | Reference |

| Staphylococcus aureus | MIC | 125 - 250 | |

| Escherichia coli | MIC | 125 - 250 | |

| Salmonella typhimurium | MIC | 125 | |

| Acinetobacter baumannii | MIC | 125 | |

| Pseudomonas aeruginosa | MIC | >1000 | |

| MRSA | MIC | 250 - 1000 |

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity of Thymol and Its Derivatives

The cytotoxic potential of thymol and some of its derivatives has been evaluated against several human cancer cell lines.

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Thymol | B16 Murine Melanoma | Cytotoxicity | 7.81 µg/mL (LD50) | |

| Thymol | B16 Melanoma | Cytotoxicity | 400 µM | |

| Thymol Derivative 1 | MCF-7 | Cytotoxicity | 7.45 - 28.63 µM | |

| Thymol Derivative 1 | NCI-H460 | Cytotoxicity | 7.45 - 28.63 µM | |

| Thymol Derivative 1 | HeLa | Cytotoxicity | 7.45 - 28.63 µM | |

| Acetic Acid Thymol Ester | HT-29 | Cytotoxicity | ~0.08 µg/mL | |

| Thymol | HT-29 | Cytotoxicity | ~60 µg/mL |

IC50: Half-maximal Inhibitory Concentration; LD50: Lethal Dose, 50%

Antioxidant Activity of Thymol

Thymol's antioxidant capacity is often evaluated by its ability to scavenge free radicals.

| Assay | Result | Reference |

| DPPH Radical Scavenging | IC50: 178.03 µg/mL | |

| Hydroxyl Radical Scavenging | Active at 0.1 mM | |

| Chemiluminescence Inhibition | Active at 2.73 µg/mL |

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 10^5 CFU/mL) is prepared from an overnight culture.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cells (e.g., HCT-116, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reaction Mixture: A solution of DPPH in methanol is prepared. Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher scavenging activity.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways potentially modulated by this compound (based on thymol's known mechanisms) and a general experimental workflow are provided below.

Caption: General workflow for the preliminary biological screening of this compound.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

In Silico Prediction of 9-Hydroxythymol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxythymol, a derivative of the well-characterized monoterpenoid phenol thymol, presents an intriguing subject for in silico bioactivity prediction.[1] While extensive research has elucidated the multifaceted pharmacological activities of thymol, including its antioxidant, anti-inflammatory, and anticancer properties, this compound remains largely unexplored.[2][3][4] This technical guide outlines a comprehensive in silico approach to predict the potential bioactivities of this compound, leveraging established computational methodologies. By extrapolating from the known biological profile of thymol and employing predictive modeling, we can generate valuable hypotheses regarding the therapeutic potential of this derivative, thereby guiding future experimental validation.

This document provides a framework for the virtual screening of this compound, encompassing molecular docking to identify potential protein targets, Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. Furthermore, detailed experimental protocols for the subsequent in vitro validation of the predicted bioactivities are provided.

Predicted Bioactivities of this compound

Based on the known bioactivities of its parent compound, thymol, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The introduction of a hydroxyl group at the 9th position may modulate these activities, potentially enhancing its efficacy or altering its specificity for biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their potent antioxidant properties, primarily due to their ability to scavenge free radicals.[5] The phenolic hydroxyl group in thymol is crucial for its antioxidant effects. The additional hydroxyl group in this compound may enhance its radical scavenging capacity. In silico methods can predict the antioxidant potential by calculating parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP).

Anti-inflammatory Activity

Thymol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. It is plausible that this compound will interact with similar targets within the inflammatory cascade. Molecular docking studies can be employed to predict the binding affinity of this compound to enzymes like COX-1 and COX-2.

Anticancer Activity

Thymol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. Computational approaches, such as reverse docking, can help identify potential anticancer targets for this compound. Furthermore, its interaction with key proteins in oncogenic signaling pathways, such as the MAPK/ERK pathway, can be investigated through molecular docking and simulations.

In Silico Prediction Workflow

A multi-step in silico workflow is proposed to comprehensively predict the bioactivity of this compound.

Caption: In silico prediction workflow for this compound bioactivity.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can identify potential biological targets for this compound and elucidate its binding mode at the active site.

Potential Targets:

| Bioactivity | Potential Protein Targets | PDB ID |

| Antioxidant | Keap1 | 4CXT |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) | 1EQG |

| Cyclooxygenase-2 (COX-2) | 5IKQ | |

| 5-Lipoxygenase (5-LOX) | 3V99 | |

| Anticancer | AKT1 | 1UNQ |

| ERK2 (MAPK1) | 4QTB | |

| B-cell lymphoma 2 (Bcl-2) | 2W3L |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing QSAR models based on a dataset of compounds with known activities (e.g., phenolic compounds with antioxidant activity), the bioactivity of this compound can be predicted.

ADMET Prediction

ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and pharmacodynamic properties of a compound. Various in silico tools can predict parameters such as absorption, distribution, metabolism, excretion, and toxicity.

Predicted ADMET Properties of this compound (Hypothetical):

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption |

| Caco-2 Permeability | High | High intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | High | Potential for drug-drug interactions |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug metabolism inhibition |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

| Excretion | ||

| Total Clearance | Moderate | Moderate rate of elimination |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Signaling Pathway Analysis

Based on the predicted interactions with key protein targets, the potential impact of this compound on major signaling pathways can be visualized.

Predicted Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the COX pathway by this compound.

Predicted Anticancer Signaling Pathway (Apoptosis Induction)

Caption: Predicted induction of apoptosis via Bcl-2 inhibition by this compound.

Experimental Protocols for Bioactivity Validation

Following in silico prediction, experimental validation is essential to confirm the bioactivity of this compound.

Antioxidant Activity Assays

5.1.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

5.1.2. ABTS Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance at 734 nm.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 10 µL of each this compound dilution to separate wells.

-

Add 190 µL of the diluted ABTS radical cation solution to each well.

-

Incubate the plate in the dark at room temperature for 7 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

-

Anti-inflammatory Activity Assays

5.2.1. Cyclooxygenase (COX) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins.

-

Protocol:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound.

-

In separate wells of a 96-well plate, add the respective enzyme (COX-1 or COX-2), the test compound at different concentrations, and the colorimetric substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the absorbance at the recommended wavelength to determine the amount of product formed.

-

Celecoxib (for COX-2) and SC-560 (for COX-1) can be used as positive controls.

-

Calculate the percentage of inhibition and the IC50 value.

-

5.2.2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

-

Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

Anticancer Activity Assays

5.3.1. MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

-

5.3.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful and cost-effective approach to generate initial hypotheses about its therapeutic potential. Based on its structural similarity to thymol, this compound is predicted to possess significant antioxidant, anti-inflammatory, and anticancer properties. The outlined computational workflow, including molecular docking, QSAR, and ADMET prediction, offers a systematic framework for exploring these potential activities. However, it is imperative to underscore that these in silico predictions are theoretical and require rigorous experimental validation. The detailed experimental protocols provided in this guide offer a clear path for confirming the predicted bioactivities and elucidating the underlying mechanisms of action of this compound. This integrated approach of computational prediction followed by experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents from natural product derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

Natural Derivatives of 9-Hydroxythymol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naturally occurring derivatives of 9-hydroxythymol, a bioactive monoterpenoid phenol. The document focuses on derivatives isolated from prominent plant sources, their characterized biological activities, and the experimental methodologies employed for their study. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

This compound is a derivative of thymol, a well-known phenolic compound found in various essential oils with a wide range of documented pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Natural derivatives of this compound, featuring modifications to the thymol scaffold, have been isolated from various plant species. These structural modifications can lead to altered bioactivity profiles, making them intriguing candidates for drug discovery programs. This guide will focus on key derivatives isolated from the genera Eupatorium and Ageratina, detailing their biological evaluation and the technical approaches used for their characterization.

Natural Sources and Key Derivatives

The primary sources of the this compound derivatives discussed herein are plants from the Asteraceae family, notably Eupatorium fortunei and Ageratina glabrata.[3][4][5]

Derivatives from Eupatorium fortunei

Eupatorium fortunei has proven to be a rich source of diverse thymol derivatives, including several based on the this compound core structure. These compounds often feature acylation at various hydroxyl groups.

-

Dimeric Thymol Derivatives: A novel dimeric thymol derivative has been isolated and characterized.

-

8,9-dehydrothymol-3-O-β-glucoside: A glycosylated derivative.

-

9-(acetyloxy)thymol-3-yl (3-methylbut-2-enoate): An esterified derivative.

-

Eupatobenzofuran and 9-O-angeloyl-8,10-dehydrothymol: These compounds have demonstrated notable inhibitory activity against nitric oxide (NO) production.

Derivatives from Ageratina glabrata

Chemical investigation of Ageratina glabrata has led to the isolation of several complex thymol derivatives, many of which exhibit significant antiprotozoal activity.

-

(8S)-10-benzoyloxy-8,9-epoxy-6-hydroxythymol isobutyrate: A key bioactive compound with potent antiamoebic and antigiardial properties.

-

10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate

-

10-benzoyloxy-8,9-dehydrothymol

-

10-benzoyloxythymol

-

10-benzoyloxy-6,8-dihydroxy-9-isobutyryloxythymol

Quantitative Biological Activity

The following tables summarize the quantitative data for the biological activities of selected this compound derivatives.

Table 1: Cytotoxic Activity of Derivatives from Eupatorium fortunei

| Compound Name/Reference | Cell Line | IC50 (µM) |

| New Thymol Derivative 1 | MCF-7 | 6.24 |

| HeLa | 8.52 | |

| A549 | 11.96 | |

| Hep G-2 | 7.31 | |

| New Thymol Derivative 2 | MCF-7 | 7.88 |

| HeLa | 9.24 | |

| A549 | 10.53 | |

| Hep G-2 | 8.15 | |

| Known Analogue 6 | MCF-7 | 9.12 |

| HeLa | 10.87 | |

| A549 | 11.24 | |

| Hep G-2 | 9.98 | |

| 8,9-dehydrothymol-3-O-β-glucoside | MCF-7, HeLa, A549, Hep G-2 | > 50 |

| 9-(acetyloxy)thymol-3-yl (3-methylbut-2-enoate) | MCF-7, HeLa, A549, Hep G-2 | > 50 |

Table 2: Anti-inflammatory Activity of Derivatives from Eupatorium fortunei

| Compound Name | Assay | IC50 (mM) |

| Eupatobenzofuran | NO Production Inhibition | 69.0 |

| 9-O-angeloyl-8,10-dehydrothymol | NO Production Inhibition | 95.0 |

Table 3: Antiprotozoal Activity of Derivatives from Ageratina glabrata

| Compound Name | Protozoan | IC50 (µM) |

| (8S)-10-benzoyloxy-8,9-epoxy-6-hydroxythymol isobutyrate | Entamoeba histolytica | 1.5 |

| Giardia lamblia | 18.2 | |

| Acetylated derivative of (8S)-10-benzoyloxy-8,9-epoxy-6-hydroxythymol isobutyrate | Entamoeba histolytica | 1.8 |

| Giardia lamblia | 20.5 | |

| 10-benzoyloxy-8,9-epoxy-6-methoxythymol isobutyrate | Entamoeba histolytica | 25.3 |

| Giardia lamblia | 35.7 | |

| 10-benzoyloxy-8,9-epoxythymol isobutyrate | Entamoeba histolytica | 30.1 |

| Giardia lamblia | 42.8 | |

| 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate | Entamoeba histolytica | 28.4 |

| Giardia lamblia | 39.2 | |

| 10-benzoyloxy-6,8-dihydroxy-9-isobutyryloxythymol | Entamoeba histolytica | 32.6 |

| Giardia lamblia | 45.1 | |

| Metronidazole (Control) | Entamoeba histolytica | 1.8 |

| Giardia lamblia | 1.5 | |

| Emetine (Control) | Entamoeba histolytica | 0.9 |

Signaling Pathway Modulation

Thymol and its derivatives have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

While specific studies on the herein described this compound derivatives' effects on these pathways are limited, the known anti-inflammatory activity of related thymol compounds suggests a similar mechanism of action.

Caption: Figure 1: Simplified NF-κB Signaling Pathway.

Caption: Figure 2: Simplified MAPK Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the isolation, characterization, and biological evaluation of this compound derivatives.

Isolation and Purification of this compound Derivatives

A general workflow for the isolation of these compounds from plant material is depicted below.

Caption: Figure 3: General Experimental Workflow.

Detailed Protocol Outline:

-

Plant Material Collection and Preparation: The aerial parts or leaves of the plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a solvent of appropriate polarity, such as dichloromethane or ethanol, at room temperature for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the extract into fractions of varying polarity.

-

Purification: Fractions showing promising activity in preliminary screenings are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549, Hep G-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period, followed by stimulation with LPS (an inflammatory agent) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is determined.

The in vitro activity against Entamoeba histolytica and Giardia lamblia is determined as follows:

-

Parasite Culture: Trophozoites of E. histolytica and G. lamblia are cultured in appropriate media.

-

Compound Treatment: The trophozoites are incubated with various concentrations of the test compounds for 48 hours.

-

Subculture: After incubation, an aliquot of the treated culture is transferred to fresh medium and incubated for another 48 hours to assess viability.

-

Trophozoite Counting: The number of viable trophozoites is determined by microscopy.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the parasite growth compared to the control.

These assays are commonly used to evaluate the free radical scavenging activity of natural compounds.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The reduction of this radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

For both assays, the results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Conclusion and Future Directions

The natural derivatives of this compound represent a promising class of bioactive molecules with potential applications in the development of new anticancer, anti-inflammatory, and antiprotozoal agents. The compounds isolated from Eupatorium fortunei and Ageratina glabrata have demonstrated significant in vitro activities.

Future research should focus on:

-

Comprehensive Biological Profiling: Expanding the evaluation of these derivatives to a wider range of biological targets and disease models.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects, particularly their interactions with key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the most potent natural derivatives to optimize their activity and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a solid foundation for researchers to build upon in the exciting field of natural product-based drug discovery. The detailed information on the isolation, characterization, and biological activity of this compound derivatives should facilitate further investigation and development of these valuable natural compounds.

References

- 1. Two new thymol derivatives from Eupatorium fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Characterization of thymol derivatives from Eupatorium fortunei Turcz. aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

9-Hydroxythymol in Traditional Medicine: A Technical Guide

A Note to the Reader: Scientific literature extensively covers the pharmacological properties of thymol, a major constituent of various medicinal plants. However, specific research on the role and activities of its derivative, 9-Hydroxythymol, is limited. This document provides a comprehensive overview of the available information on this compound and, given the close structural and metabolic relationship, presents a detailed technical guide on the well-researched compound, thymol, as a primary point of reference. The data and experimental protocols detailed herein predominantly pertain to thymol.

Introduction to this compound

This compound is a derivative and a known metabolite of thymol.[1] Thymol itself is a naturally occurring monoterpenoid phenol found in the essential oils of plants like Thyme (Thymus vulgaris) and Oregano (Origanum vulgare).[2][3] These plants have a long history of use in traditional medicine for a variety of ailments, including respiratory and gastrointestinal disorders.[1][4] The pharmacological effects of these plants are largely attributed to their high thymol content. While this compound has been identified, its specific contributions to the therapeutic effects of these traditional remedies are not yet well-defined in scientific literature.

Quantitative Data on Pharmacological Activities of Thymol

The following tables summarize the quantitative data on the biological activities of thymol from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of Thymol

| Assay | Test System | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | In vitro | 178.03 µg/mL | |

| Total Antioxidant Capacity (Phosphomolybdenum assay) | In vitro | 8.30 - 16.61 mM AAE/mg EO |

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity. AAE: Ascorbic Acid Equivalent EO: Essential Oil

Table 2: Anti-inflammatory Activity of Thymol

| Model | Test System | Dosage | Effect | Reference |

| Formalin-induced paw edema (Phase I & II) | Swiss mice | 7.5, 15, and 30 mg/kg | Dose-dependent and significant (p < 0.05) decrease in paw-licking and edema | |

| Egg albumin-induced paw edema | Chicks | 7.5, 15, and 30 mg/kg | Dose-dependent reduction in paw edema |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the biological activities of compounds like thymol are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.

Detailed Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: The test compound (e.g., thymol) is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-